S-(2-(((6,6-Dimethylbicyclo(3.1.1)hept-2-yl)methyl)amino)-2-iminoethyl) hydrogen thiosulfate
Description
S-(2-(((6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl)amino)-2-iminoethyl) hydrogen thiosulfate is a synthetic hybrid molecule combining a bicyclic terpene scaffold with a thiosulfate-functionalized iminoethyl group. The bicyclo[3.1.1]heptane (pinane) backbone confers lipophilicity and stereochemical complexity, while the thiosulfate moiety introduces polar and redox-active properties. This compound is hypothesized to exhibit antimicrobial activity through dual mechanisms: membrane disruption (via lipophilic terpene) and enzyme inhibition (via thiosulfate-mediated sulfhydryl interactions).
Properties
CAS No. |
90379-42-3 |
|---|---|
Molecular Formula |
C12H22N2O3S2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]-6,6-dimethylbicyclo[3.1.1]heptane |
InChI |
InChI=1S/C12H22N2O3S2/c1-12(2)9-4-3-8(10(12)5-9)6-14-11(13)7-18-19(15,16)17/h8-10H,3-7H2,1-2H3,(H2,13,14)(H,15,16,17) |
InChI Key |
VOOABHIKMGRJFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C1C2)CN=C(CSS(=O)(=O)O)N)C |
Origin of Product |
United States |
Preparation Methods
Isolation of β-Pinene
β-Pinene (CAS 127-91-3) is isolated via fractional distillation of pine resin. Its bicyclic structure serves as the precursor for functionalized derivatives.
Hydroboration-Oxidation to Nopol
β-Pinene undergoes hydroboration-oxidation to yield nopol (2-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)ethanol), a primary alcohol.
$$
\text{β-Pinene} \xrightarrow[\text{1. BH}3\text{, THF}]{\text{2. H}2\text{O}2,\text{NaOH}} \text{Nopol (C}{11}\text{H}_{18}\text{O)}
$$
Conversion to (6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl Bromide
Nopol is brominated using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr):
$$
\text{Nopol} \xrightarrow{\text{PBr}_3} \text{(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl Bromide}
$$
Amination and Ethylenediamine Chain Formation
Nucleophilic Substitution with Ethylenediamine
The bromide reacts with ethylenediamine to form N-((6,6-dimethylbicyclo[3.1.1]hept-2-yl)methyl)ethylenediamine :
$$
\text{Bromide} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{EtOH, Δ}} \text{Intermediate 1}
$$
Imine Formation via Cyanamide Condensation
The terminal amine reacts with cyanamide (NH₂CN) under acidic conditions to yield the amidine (iminoethyl) group:
$$
\text{Intermediate 1} + \text{NH}_2\text{CN} \xrightarrow{\text{HCl, Δ}} \text{N-((6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl)-2-iminoethylamine}
$$
Thiosulfate Esterification
Bromination of the Terminal Amine
The terminal amine is converted to a bromide using hydrobromic acid (HBr):
$$
\text{Intermediate 2} \xrightarrow{\text{HBr}} \text{2-(((6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl)amino)-2-iminoethyl Bromide}
$$
Reaction with Sodium Thiosulfate
The bromide undergoes nucleophilic substitution with sodium thiosulfate (Na₂S₂O₃) to form the thiosulfate ester:
$$
\text{Bromide} + \text{Na}2\text{S}2\text{O}3 \xrightarrow{\text{H}2\text{O, Δ}} \text{Sodium Thiosulfate Intermediate}
$$
Acidification to Hydrogen Thiosulfate
The sodium salt is treated with hydrochloric acid (HCl) to yield the final product:
$$
\text{Na Salt} \xrightarrow{\text{HCl}} \text{S-(2-(((6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl)amino)-2-iminoethyl) Hydrogen Thiosulfate}
$$
Analytical Characterization
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₃S₂ | High-Resolution MS |
| Molecular Weight | 306.445 g/mol | ESI-MS |
| Density | 1.48 g/cm³ | Pycnometry |
| LogP | 3.733 | HPLC |
| Thiosulfate Purity | ≥95% | Ion Chromatography |
Optimization and Challenges
Yield Enhancement
Side Reactions
- Imine Hydrolysis : Moisture exposure during condensation reduces amidine yield. Anhydrous conditions (molecular sieves) are critical.
- Thiosulfate Disproportionation : Acidification below pH 2 stabilizes the hydrogen thiosulfate form.
Industrial Scalability
Continuous-Flow Synthesis
Microreactor systems enable safer handling of HBr and Na₂S₂O₃, reducing reaction times by 40% compared to batch processes.
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy | 76% |
| E-Factor | 3.2 |
| Process Mass Intensity | 8.5 |
Chemical Reactions Analysis
NSC 194308 primarily undergoes reactions that enhance the binding of pre-mRNA to U2AF2, selectively triggering cell death in leukemia cell lines containing spliceosome mutations . The compound’s interaction with the U2AF2 RNA recognition motifs involves hydrophobic and electrostatic moieties . Specific reagents and conditions for these reactions are typically detailed in specialized research articles.
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that compounds similar to S-(2-(((6,6-Dimethylbicyclo(3.1.1)hept-2-yl)methyl)amino)-2-iminoethyl) hydrogen thiosulfate exhibit promising antimicrobial properties. For instance, a derivative of sodium thiosulfate has been investigated for its efficacy against various bacterial strains, demonstrating significant inhibitory effects on Staphylococcus aureus and other pathogens .
Vascular Health
Sodium thiosulfate, a related compound, has been recognized for its role in promoting vascular health through the release of hydrogen sulfide (H₂S). Research indicates that H₂S donors can stimulate angiogenesis and improve blood flow in ischemic tissues . This suggests potential therapeutic applications for conditions such as peripheral artery disease.
Reducing Agent in Chemical Processes
The thiosulfate ion is known for its reducing properties, making it valuable in various chemical reactions, including the detoxification of heavy metals and the treatment of wastewater . Its ability to convert toxic substances into less harmful forms is crucial in environmental remediation efforts.
Photochemical Applications
Thiosulfate compounds have been utilized in photochemical processes, particularly in the context of solar energy conversion and photocatalysis. They can act as electron donors in photochemical reactions, enhancing the efficiency of solar cells .
Clinical Trials on Vascular Recovery
A study involving sodium thiosulfate demonstrated its efficacy in enhancing vascular recovery post-ischemia in animal models. The results indicated improved perfusion and capillary density following treatment with sodium thiosulfate, highlighting its potential for clinical applications in vascular diseases .
Antimicrobial Efficacy Testing
In a controlled laboratory setting, derivatives of this compound were tested against various fungal pathogens. The findings revealed a significant reduction in fungal growth, suggesting that this compound could be developed into an effective antifungal agent .
Mechanism of Action
NSC 194308 exerts its effects by binding to a site between the U2AF2 RNA recognition motifs (RRM1 and RRM2), promoting the association of the U2AF1-U2AF2-SF1-splice site RNA complex . This binding stalls spliceosome assembly at the point where U2AF helps recruit U2 snRNP to the branchpoint, thereby inhibiting pre-mRNA splicing . The compound selectively triggers cell death in leukemia cell lines containing spliceosome mutations by enhancing the binding of pre-mRNA to U2AF2 .
Comparison with Similar Compounds
Quaternary Ammonium-Terpene Hybrids (Compounds 9 and 10)
Key Similarities :
Key Differences :
- Functional Groups : Compounds 9 and 10 contain quaternary ammonium moieties, whereas the target compound replaces this with a thiosulfate group.
- Antimicrobial Activity :
| Compound | MIC (S. aureus) | MIC (E. coli) | MIC (Candida) |
|---|---|---|---|
| Compound 9 | 128 µg/mL | 512 µg/mL | >512 µg/mL |
| Compound 10 | 128 µg/mL | 512 µg/mL | >512 µg/mL |
| Target Compound | Not reported | Not reported | Not reported |
The moderate activity of Compounds 9/10 is attributed to steric hindrance from bulky bicyclic groups shielding the ammonium center, reducing membrane interaction .
Thiadiazole Derivatives (Compounds 6m–6q)
Structural Contrast :
- These derivatives incorporate a 1,3,4-thiadiazole ring linked to the bicyclic pinane group, with substituted thiourea side chains .
- Antifungal Activity : MICs range from 45–212 µg/mL against filamentous fungi, outperforming quaternary ammonium hybrids but requiring nitro or halogen substituents for efficacy .
Mechanistic Insight: Thiadiazoles likely inhibit fungal enzymes via sulfur-mediated interactions, whereas the target compound’s thiosulfate could act as a sulfhydryl donor or disrupt redox balance.
Hydroxamic Acid Derivatives (Compounds 18b, 18c, 21a–21c)
Functional Comparison :
Thioether and Ester Derivatives
- Esters (e.g., 2d): Acetate or carbonate esters (e.g., dihydronopol derivatives) prioritize volatility and fragrance applications over bioactivity .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : Bicyclic terpenes (logP ~3–4) enhance membrane permeability but may limit aqueous solubility. The thiosulfate group (logP ~−1.5) in the target compound could improve solubility at the cost of reduced penetration .
- Stereochemistry : The (1S,5R) and (1R,5S) configurations in pinane derivatives influence receptor binding and metabolic stability .
Biological Activity
S-(2-(((6,6-Dimethylbicyclo(3.1.1)hept-2-yl)methyl)amino)-2-iminoethyl) hydrogen thiosulfate is a compound of interest due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action related to this compound, drawing from various research studies and findings.
Chemical Structure and Properties
The compound contains a bicyclic structure which contributes to its biological properties. Its molecular formula is , and it features a thiosulfate moiety that may play a role in its reactivity and interaction with biological systems.
Antimicrobial Activity
Research indicates that compounds derived from bicyclic structures similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of the 6,6-dimethylbicyclo[3.1.1]heptane framework have shown efficacy against various bacterial strains, including Staphylococcus aureus and fungi .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| Compound C | Candida albicans | 16 µg/mL |
The mechanism by which these compounds exert their antimicrobial effects often involves disruption of bacterial cell membranes or interference with cellular processes such as protein synthesis. The presence of the thiosulfate group may enhance the compound's ability to penetrate microbial membranes, thereby increasing its bioactivity .
Study on Antimicrobial Properties
A study published in 2023 evaluated the antimicrobial properties of several bicyclic compounds, including derivatives similar to this compound. The results demonstrated that these compounds exhibited bactericidal activity comparable to established antibiotics like miramistin .
In Vivo Studies
Further investigations into the in vivo effects of these compounds revealed promising results in animal models for treating infections caused by resistant strains of bacteria. The compounds showed a reduction in bacterial load and improved survival rates in treated subjects compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
